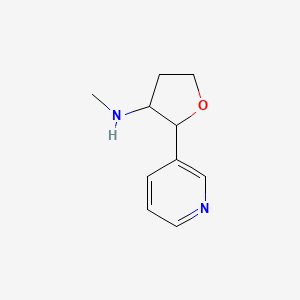

N-Methyl-2-(pyridin-3-yl)oxolan-3-amine

Description

N-Methyl-2-(pyridin-3-yl)oxolan-3-amine is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with a pyridin-3-yl group at position 2 and a methylamino group at position 2.

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

N-methyl-2-pyridin-3-yloxolan-3-amine |

InChI |

InChI=1S/C10H14N2O/c1-11-9-4-6-13-10(9)8-3-2-5-12-7-8/h2-3,5,7,9-11H,4,6H2,1H3 |

InChI Key |

YESBIXHXIWXAJC-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCOC1C2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(pyridin-3-yl)oxolan-3-amine typically involves the reaction of pyridine derivatives with oxolane derivatives under controlled conditions. One common method includes the use of N-methylation of 2-(pyridin-3-yl)oxolan-3-amine using methylating agents such as methyl iodide or dimethyl sulfate . The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydroxide to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(pyridin-3-yl)oxolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like halides, alcohols, or thiols.

Major Products Formed

Oxidation: Corresponding oxides or hydroxyl derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted pyridine or oxolane derivatives.

Scientific Research Applications

N-Methyl-2-(pyridin-3-yl)oxolan-3-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-(pyridin-3-yl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Oxolane/Pyridine Motifs

rac-(2R,3S)-2-[5-(4-Methoxyphenyl)pyridin-3-yl]oxolan-3-amine dihydrochloride ()

- Structure : Features an oxolane ring with a pyridin-3-yl group and a 4-methoxyphenyl substituent.

- Application: Not explicitly stated, but structural similarity suggests utility in receptor targeting or enzyme inhibition .

(oxolan-3-ylmethyl)[1-(pyridin-2-yl)ethyl]amine ()

- Structure : Contains an oxolan-3-ylmethyl group linked to a pyridin-2-yl-substituted ethylamine.

- Key Differences : Pyridin-2-yl instead of pyridin-3-yl alters hydrogen-bonding orientation; the ethylamine chain increases flexibility.

- Physicochemical Properties : Molecular formula C₁₂H₁₈N₂O, molar mass 206.28 g/mol .

Quinazoline-Based Analogues ()

Compounds such as N-Cyclopentyl-N-methyl-2-(pyridin-3-yl)quinazolin-4-amine (6d) and N-Methyl-2-(pyridin-3-yl)-N-(quinoxalin-2-ylmethyl)quinazolin-4-amine (9s) replace the oxolane ring with a quinazoline core.

Pyrimidine and Oxadiazole Derivatives ()

4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine ()

- Structure : Pyrimidine core with pyridin-3-yl and phenyl substituents.

- Activity: Demonstrates antitrypanosomal activity (IC₅₀ = 6.8 µM for derivative 8), outperforming methoxy-substituted analogs .

N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (118) ()

- Structure : Oxadiazole ring linked to pyridin-3-yl and chlorobenzylidene groups.

- Activity : Exhibits cytotoxic effects (IC₅₀ = 1.1–1.5 µM), comparable to standard chemotherapeutic agents .

N-(5-Azido-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (5) ()

Piperidine and Benzodiazepine Analogs ()

- UDD (): N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine. Activity: Inhibits CYP51 enzyme, showing antitrypanosomal efficiency comparable to posaconazole .

- tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (): A piperidine derivative with pyridin-3-yl; physicochemical data include light yellow solid state .

Comparative Data Tables

Table 2. Physicochemical Properties

Biological Activity

N-Methyl-2-(pyridin-3-yl)oxolan-3-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound features a unique structure that includes a pyridine ring and an oxolane (tetrahydrofuran) moiety, which contribute to its chemical properties and biological interactions. This article aims to summarize the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by:

- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.

- Oxolane moiety : A five-membered cyclic ether.

The molecular formula is , and its SMILES representation is CC1(CNC2=CC=CC=N2)C(C1)O.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, including:

- Receptors : The compound may bind to neurotransmitter receptors, modulating their activity.

- Enzymes : It can influence enzyme activities, potentially affecting various metabolic pathways.

Research indicates that the compound may act as a ligand, impacting biochemical processes through receptor binding and enzyme modulation, although detailed studies are still required to fully elucidate these interactions.

Biological Activity and Therapeutic Potential

Research into the biological activity of this compound has revealed several potential therapeutic applications:

1. Anticancer Activity

Studies have suggested that compounds with similar structures may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, pyridine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells .

2. Neuropharmacological Effects

Given its ability to interact with neurotransmitter receptors, this compound may have implications in treating neurological disorders. Compounds that modulate cholinergic or dopaminergic systems are of particular interest in the context of conditions such as Alzheimer's disease and schizophrenia .

Research Findings and Case Studies

A review of existing literature reveals various studies focusing on the synthesis and biological evaluation of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.